8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one
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Overview
Description
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by the presence of a fluorine atom, a methylthio group, and a pyridinyl group attached to the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents like methylthiolate salts.
Incorporation of the Pyridinyl Group: The pyridinyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to the corresponding tetrahydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Tetrahydroquinazolinones.
Substitution Products: Compounds with nucleophilic groups replacing the fluorine atom.
Scientific Research Applications
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
8-fluoro-2-(methylthio)-3-(pyridin-2-yl)quinazolin-4(3H)-one: Similar structure with a pyridin-2-yl group instead of pyridin-3-yl.
8-fluoro-2-(methylthio)-3-(pyridin-4-yl)quinazolin-4(3H)-one: Similar structure with a pyridin-4-yl group instead of pyridin-3-yl.
8-chloro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
8-fluoro-2-(methylthio)-3-(pyridin-3-yl)quinazolin-4(3H)-one is unique due to the specific combination of substituents on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
8-fluoro-2-methylsulfanyl-3-pyridin-3-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c1-20-14-17-12-10(5-2-6-11(12)15)13(19)18(14)9-4-3-7-16-8-9/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSXDNPGMVUFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CC=C2F)C(=O)N1C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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